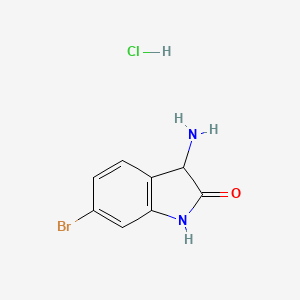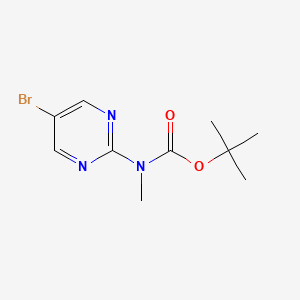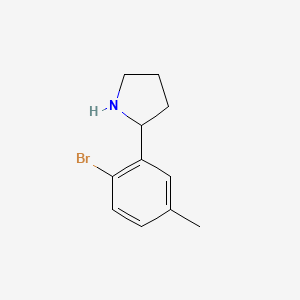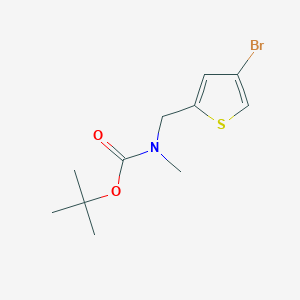
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H11FO4S. It is characterized by the presence of a cyclobutane ring substituted with two methoxy groups and a sulfonyl fluoride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of cyclobutane derivatives with sulfonyl fluoride reagents under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2,2-dimethoxycyclobutane with sulfuryl fluoride in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl fluoride, amines, phenoxides, and enolates. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, aryl sulfonates, and alkenyl sulfonates. These products are valuable intermediates in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorobutanesulfonyl fluoride: Similar in structure but with a perfluorinated alkyl chain.
2,5-Difluorobenzenesulfonyl fluoride: Contains a benzene ring with fluorine substitutions.
Uniqueness
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is unique due to its cyclobutane ring structure and the presence of methoxy groups. This combination of features imparts distinct reactivity and properties compared to other sulfonyl fluorides .
Eigenschaften
Molekularformel |
C6H11FO4S |
|---|---|
Molekulargewicht |
198.21 g/mol |
IUPAC-Name |
2,2-dimethoxycyclobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H11FO4S/c1-10-6(11-2)4-3-5(6)12(7,8)9/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
DWIWIBFYLZDSCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCC1S(=O)(=O)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)
![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)



![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)
![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)
